Clozapine N-oxide can be synthesized through the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide. [] This reaction typically requires a catalyst, such as horseradish peroxidase, to facilitate the oxidation process. [] The resulting clozapine N-oxide can be isolated and purified for use in research.
Clozapine N-oxide exhibits a molecular structure closely related to clozapine, with the key difference being the addition of an oxygen atom to the nitrogen atom in the dibenzodiazepine ring. [] This subtle alteration in structure accounts for the distinct pharmacological properties of clozapine N-oxide.
Clozapine N-oxide can be reduced back to clozapine in vitro and in vivo. [, , ] In vitro, this reduction can be achieved through the addition of reducing agents such as sodium hydroxide or sodium carbonate. [] In vivo, enzymatic processes mediate the conversion of clozapine N-oxide into clozapine. [, ]
Clozapine N-oxide's mechanism of action hinges on its ability to bind and activate DREADDs. These engineered receptors are modified versions of natural GPCRs, rendering them unresponsive to their native ligands but specifically sensitive to clozapine N-oxide. [] Upon binding to DREADDs, clozapine N-oxide triggers downstream signaling cascades within the target cells, enabling precise control of cellular activity.
Recent research has highlighted that clozapine N-oxide itself might not directly activate DREADDs in vivo. [] Instead, it is rapidly metabolized into clozapine, which then acts as the primary DREADD activator. [] This finding emphasizes the complexity of clozapine N-oxide's in vivo activity and highlights the importance of careful interpretation of DREADD-based experimental results.
Chemogenetic manipulation of neuronal activity: Researchers utilize clozapine N-oxide to activate or inhibit specific neuron populations expressing DREADDs. This approach allows for the investigation of the role of specific neuronal circuits in various behaviors, cognitive processes, and physiological functions. [, , , ] For example, researchers have used clozapine N-oxide to demonstrate the role of μ-opioid receptor-expressing dorsal horn interneurons in neuropathic pain. []
Studying the function of non-neuronal cells: DREADD technology can be applied to non-neuronal cells as well, enabling researchers to study the role of specific cell populations in various biological processes. [, ] For instance, researchers have used clozapine N-oxide to study the role of microglia in neuroinflammation. []
Development of novel therapeutic strategies: The ability to remotely control specific cell populations opens new avenues for developing therapeutic interventions for various diseases. For instance, DREADD technology could be employed to target and modulate the activity of specific cell populations involved in pain, addiction, or neurodegenerative disorders. [, ]
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: